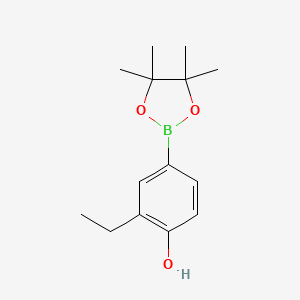

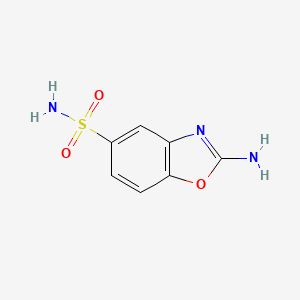

![molecular formula C10H12ClN3 B2991141 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine CAS No. 1312755-70-6](/img/structure/B2991141.png)

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine

概要

説明

This compound is a derivative of pyrrolo[2,3-b]pyridine . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 76% and the melting point was between 212–214 ℃ . The synthesis involved various steps including treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis

The molecular structure of this compound has been studied using high-resolution X-ray diffraction data . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis

The deprotection of the SEM group of a similar compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Physical and Chemical Properties Analysis

The compound is a solid at 20℃ . Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 . It appears as a light yellow to brown powder or crystal .科学的研究の応用

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is utilized as a recyclable catalyst for acylation reactions. This showcases the potential utility of related compounds in facilitating chemical transformations under base-free conditions, thus offering an environmentally friendly alternative to traditional acylation methods. The detailed mechanism of action of DMAP·HCl as a catalyst in these reactions provides insights into how substitutions on the pyridine ring could influence reactivity and selectivity in synthetic chemistry (Liu et al., 2014).

Molecular Chemistry and Structural Characterization

Research on ortho-palladated complexes and their ligand-exchange reactions emphasizes the versatility of pyridine derivatives in forming structurally complex and functionally diverse molecular systems. These findings are pertinent to the development of new materials and catalysts, where the structural and electronic properties of pyridine derivatives can be finely tuned for specific applications (Ryabov et al., 1992).

Supramolecular Chemistry

The synthesis and structural elucidation of compounds formed from interactions between pyridine derivatives and chloranilic acid demonstrate the potential of these molecules in the construction of hydrogen-bonded systems. Such systems have applications in the design of molecular sensors, switches, and other devices that exploit the properties of supramolecular assemblies (Belay et al., 2020).

Electronic and Optical Properties

Research on the electronic communication and rates of intramolecular electron transfer in dimers of trinuclear ruthenium clusters with pyridine derivatives illustrates the significance of these compounds in the development of molecular electronics. By modulating the ligands and bridging units, it's possible to tailor the electronic properties of these materials for use in solar energy conversion, sensing, and information processing (Salsman et al., 2006).

作用機序

Target of Action

Similar compounds have been found to inhibit multiple receptor tyrosine kinases , and block a receptor called CSF-IR

Mode of Action

It is suggested that similar compounds work by blocking receptors to which certain proteins attach . This blocking action prevents the stimulation of immune cells, thereby inhibiting certain biological processes .

Biochemical Pathways

Similar compounds have been found to affect glucose uptake into muscle and fat cells , suggesting potential involvement in metabolic pathways.

Result of Action

Similar compounds have been found to reduce blood glucose levels without affecting the concentration of circulating insulin , suggesting potential antidiabetic action.

Safety and Hazards

将来の方向性

While specific future directions for this compound are not mentioned in the retrieved sources, the synthesis and evaluation of similar compounds continue to be an active area of research . Further studies could focus on optimizing the synthesis process, exploring its potential applications, and assessing its safety profile in more detail.

特性

IUPAC Name |

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOOQXSCKVFZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=NC=CC(=C12)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

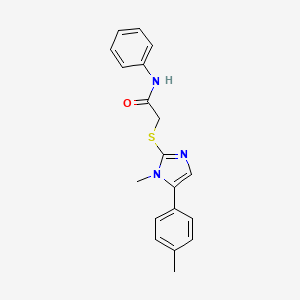

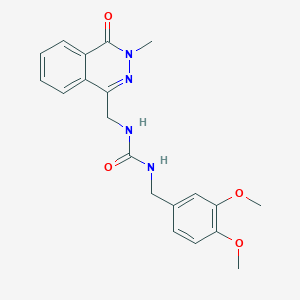

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)

![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)

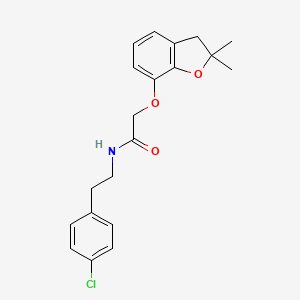

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)

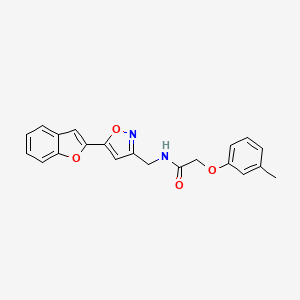

![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)

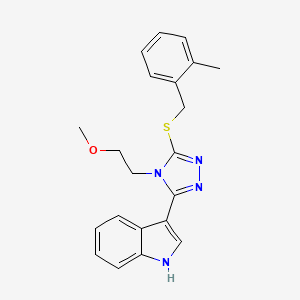

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)